molecular formula C19H30N2O5S B14954317 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-3-carboxamide

1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-3-carboxamide

Cat. No.: B14954317
M. Wt: 398.5 g/mol
InChI Key: BUOSBJKHZVECQZ-UHFFFAOYSA-N
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Description

1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-3-carboxamide is a synthetic organic compound with the molecular formula C19H30N2O5S . This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a carboxamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and suitable bases.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield sulfides.

Scientific Research Applications

1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-3-carboxamide has various scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The piperidine ring can interact with biological receptors, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 2,5-dimethoxyphenyl group enhances its potential for interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C19H30N2O5S

Molecular Weight

398.5 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-N-(3-methylbutyl)piperidine-3-carboxamide

InChI

InChI=1S/C19H30N2O5S/c1-14(2)9-10-20-19(22)15-6-5-11-21(13-15)27(23,24)18-12-16(25-3)7-8-17(18)26-4/h7-8,12,14-15H,5-6,9-11,13H2,1-4H3,(H,20,22)

InChI Key

BUOSBJKHZVECQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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